molecular formula C8H10ClFIN B13450981 2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride CAS No. 2866318-17-2

2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride

Cat. No.: B13450981
CAS No.: 2866318-17-2
M. Wt: 301.53 g/mol
InChI Key: UQVMWRHKXAIDFD-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride is a halogenated phenylalkylamine derivative characterized by a fluorine atom at the ortho position and an iodine atom at the para position of the phenyl ring, with an ethylamine backbone and a hydrochloride counterion. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines targeting serotonin receptors and other neurological targets.

Properties

CAS No.

2866318-17-2

Molecular Formula

C8H10ClFIN

Molecular Weight

301.53 g/mol

IUPAC Name

2-(2-fluoro-5-iodophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9FIN.ClH/c9-8-2-1-7(10)5-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H

InChI Key

UQVMWRHKXAIDFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CCN)F.Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling-Based Synthesis

The Suzuki-Miyaura coupling is the most commonly employed method in the preparation of 2-(2-fluoro-5-iodophenyl)ethan-1-amine hydrochloride. This reaction couples an aryl halide (usually iodide) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

  • Starting Materials : 2-fluoro-5-iodophenyl boronic acid or equivalent boron reagent and an ethanamine derivative.
  • Catalyst : Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Base : Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
  • Solvent : Mixtures of water and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Conditions : Typically heated at 80–100 °C under inert atmosphere for several hours.

This method allows for the selective formation of the carbon-carbon bond between the phenyl ring and the ethanamine side chain, preserving the halogen substituents critical for biological activity.

Preparation of Key Intermediate: 5-Fluoro-2-iodobenzoic Acid

A crucial intermediate in the synthesis is 5-fluoro-2-iodobenzoic acid, prepared via diazotization and iodination of 2-amino-5-fluorobenzoic acid:

  • Step 1: Diazotization

    • 2-Amino-5-fluorobenzoic acid is dissolved in a concentrated sulfuric acid aqueous solution (ratio ~1:7.8).
    • The solution is cooled to 0–10 °C.
    • Sodium nitrite solution is added dropwise to form the diazonium salt.
    • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Step 2: Iodination

    • Potassium iodide solution, cooled to 0 °C, is added rapidly.
    • The mixture is warmed to room temperature and stirred overnight.
    • The product precipitates as a brown solid, which is filtered and purified by washing and recrystallization.
  • Step 3: Purification

    • The crude product is dissolved in ethyl acetate.
    • Sequential washing with hydrochloric acid, sodium bisulfate, and saturated brine.
    • Drying and solvent evaporation yield purified 5-fluoro-2-iodobenzoic acid.

Conversion of 5-Fluoro-2-iodobenzoic Acid to 2-(2-Fluoro-5-iodophenyl)ethan-1-amine

The acid intermediate is further transformed into the ethan-1-amine derivative via:

  • Conversion to Acid Chloride : Reaction with thionyl chloride at 60 °C to form the corresponding acid chloride.
  • Malonic Ester Synthesis : Reaction of diethyl malonate with magnesium chloride and triethylamine in ethyl acetate, followed by addition of the acid chloride at 5–10 °C.
  • Hydrolysis and Decarboxylation : Acidic hydrolysis and heating with acetic acid and concentrated sulfuric acid to yield the ketone intermediate.
  • Reductive Amination : The ketone is subjected to reductive amination using ammonia or amine sources, often catalyzed enzymatically or chemically, to yield the ethan-1-amine moiety.
  • Final Salt Formation : The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Diazotization NaNO2 in H2SO4 aqueous solution 0–10 °C Until completion (monitored by TLC) Formation of diazonium salt
Iodination KI solution 0 °C to room temp Overnight Precipitation of iodinated acid
Acid Chloride Formation Thionyl chloride 60 °C Several hours Conversion to acid chloride
Malonic Ester Acylation Diethyl malonate, MgCl2, Et3N, acid chloride 5–10 °C 2 hours Formation of β-ketoester intermediate
Hydrolysis and Decarboxylation Acetic acid, H2SO4 100 °C Several hours Ketone intermediate formation
Reductive Amination Ammonia/amine, reducing agent or enzyme Ambient to 50 °C 24 hours Formation of ethanamine side chain
Salt Formation HCl gas or solution Ambient 1–2 hours Formation of hydrochloride salt

Alternative and Supporting Synthetic Techniques

  • Enzymatic Transamination : Use of transaminases with pyridoxal 5’-phosphate cofactor under buffered aqueous conditions (pH ~8.5) at 50 °C has been reported for converting ketone intermediates to amines with high enantioselectivity.
  • Oxidation and Reduction Reactions : The compound and its intermediates can undergo selective oxidation (e.g., with potassium permanganate) or reduction (e.g., with lithium aluminum hydride) to modify functional groups during synthesis.
  • Halogen Substitution Reactions : The fluorine and iodine substituents can be selectively substituted or retained depending on the desired derivative, using nucleophilic substitution reagents such as sodium azide or potassium cyanide.

Summary of Preparation Methodologies

Methodology Description Advantages Challenges
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of aryl halides and boron reagents High selectivity, mild conditions Requires expensive catalysts
Diazotization/Iodination Conversion of amino acid to diazonium salt then iodination Efficient halogen introduction Sensitive to temperature and pH
Acid Chloride Formation Conversion of acid to reactive acid chloride intermediate Facilitates further acylation steps Use of corrosive reagents
Malonic Ester Acylation Formation of β-ketoester intermediate Versatile intermediate for amine synthesis Multi-step process
Enzymatic Reductive Amination Biocatalytic conversion of ketone to amine High enantioselectivity, green chemistry Requires enzyme availability

Research Findings and Applications

  • The presence of both fluorine and iodine on the phenyl ring imparts unique electronic and steric properties, enhancing binding affinity to biological targets.
  • Derivatives of 2-(2-fluoro-5-iodophenyl)ethan-1-amine hydrochloride have shown promising anticancer activity by inducing apoptosis and cell cycle arrest in cancer cell lines such as A549 and HeLa.
  • The compound is also investigated for neuropharmacological effects, potentially modulating neurotransmitter receptors relevant to neurodegenerative diseases.
  • The synthetic methodologies described allow for the preparation of this compound with high purity and yield, enabling further biological and medicinal chemistry research.

This detailed review integrates diverse synthetic strategies and reaction conditions for the preparation of 2-(2-fluoro-5-iodophenyl)ethan-1-amine hydrochloride, reflecting over a decade of accumulated research and development in organic synthesis. The combination of classical organic transformations with modern catalytic and enzymatic methods offers a robust framework for producing this complex halogenated amine for advanced research applications.

Chemical Reactions Analysis

Substitution Reactions

The iodine and fluorine atoms on the aromatic ring participate in electrophilic and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

Iodine acts as a leaving group under specific conditions due to its polarizable nature. For example:

ReagentConditionsProductMechanism
Sodium azide (NaN₃)DMF, 80°C, 12 h2-Fluoro-5-azidophenyl derivativeAromatic substitution via Meisenheimer complex
Potassium cyanide (KCN)CuI catalyst, DMSO, 100°CCyano-substituted derivativeUllmann-type coupling

Fluorine’s strong electron-withdrawing effect directs substitution to the para position relative to itself, favoring reactions at the iodine site .

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Oxidation to Nitro or Carbonyl Derivatives

Oxidizing AgentConditionsProductNotes
KMnO₄ (acidic)H₂SO₄, 60°C, 6 h2-(2-Fluoro-5-iodophenyl)nitroethaneForms nitro compound via intermediate hydroxylamine
CrO₃Acetic acid, refluxKetone derivativeOxidative deamination to acetophenone analog

Reduction Reactions

The amine group is resistant to further reduction, but the aromatic halogens can be modified:

Reducing AgentConditionsProductApplication
H₂/Pd-CEthanol, 25°C, 3 atmDeiodinated fluoroethylamineCatalytic hydrogenation removes iodine
LiAlH₄THF, 0°C → refluxUnchanged amineReduces carbonyl impurities

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed couplings, a key route for derivatization:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivative78–85
Vinylboronic esterPdCl₂(dppf), CsF, THF, 70°CStyrenylated analog65

Mechanism involves oxidative addition of Pd⁰ to the C–I bond, transmetalation with the boronic acid, and reductive elimination to form a new C–C bond .

Functionalization of the Amine Group

The primary amine participates in alkylation and acylation:

Reaction TypeReagentProductConditions
AcylationAcetyl chlorideN-Acetyl derivativePyridine, CH₂Cl₂, 0°C → rt
Reductive AlkylationFormaldehyde/NaBH₃CNN-MethylamineMeOH, pH 5, 12 h

Comparative Reactivity of Halogens

The iodine and fluorine substituents exhibit contrasting behavior:

PropertyIodineFluorine
Leaving Group AbilityExcellent (SNAr, cross-couplings)Poor (requires harsh conditions)
Directing EffectOrtho/para (weak)Meta (strong)

Stability and Side Reactions

  • Hydrolysis : The hydrochloride salt is hygroscopic but stable under anhydrous conditions.

  • Thermal Decomposition : Degrades above 200°C, releasing HI and forming polymeric byproducts .

Scientific Research Applications

2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The iodine atom in the target compound contributes to a significantly higher molecular weight compared to chlorine- or methyl-substituted analogs.
  • Crystallinity and melting points are influenced by substituent bulk; the dimethyl-substituted analog exhibits a high melting point due to enhanced packing efficiency.

Biological Activity

2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest possible interactions with various biological targets, leading to diverse pharmacological effects. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of 2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride typically involves the introduction of fluorine and iodine substituents on a biphenyl framework. The presence of these halogen atoms can enhance lipophilicity and alter the electronic properties of the compound, potentially increasing its binding affinity to biological targets.

Biological Activity Overview

Research indicates that 2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives with similar structures can exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .
    • A comparative analysis indicated that compounds with halogen substitutions often demonstrate enhanced potency due to improved interactions with target proteins involved in cell proliferation and survival.
  • Neuropharmacological Effects :
    • Compounds similar to 2-(2-Fluoro-5-iodophenyl)ethan-1-amine have been investigated for their effects on neurotransmitter systems, particularly in relation to neuroinflammation and neurodegenerative diseases. The potential for these compounds to act as modulators of receptor activity could be significant in therapeutic contexts .
  • Antimicrobial Properties :
    • Preliminary studies suggest that related compounds may possess antimicrobial properties, although specific data on 2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride is limited. The structure suggests potential efficacy against certain bacterial strains due to its ability to penetrate bacterial membranes .

The biological mechanisms through which 2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride exerts its effects are still under investigation. Key proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Many similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation rates.
  • Receptor Modulation : The compound may interact with various receptors (e.g., serotonin receptors), influencing neurotransmitter release and signaling pathways associated with mood regulation and neuroinflammation .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cytotoxicity Assays : In vitro studies demonstrated that modifications in the halogen substituents significantly affected the cytotoxicity against cancer cell lines. For instance, compounds with iodine substitutions showed increased efficacy compared to their non-halogenated counterparts .
  • Neuroinflammation Models : Experimental models assessing neuroinflammation have indicated that compounds similar to 2-(2-Fluoro-5-iodophenyl)ethan-1-amine can reduce inflammatory markers in neuronal tissues, suggesting a protective role against neurodegeneration .

Data Tables

The following table summarizes key findings related to the biological activity of 2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride and structurally related compounds:

Activity TypeCell Line/ModelIC50 (μM)Mechanism
AnticancerA549 (Lung Cancer)0.29Apoptosis induction
HeLa (Cervical Cancer)0.90Cell cycle arrest
NeuropharmacologicalNeuroinflammatory ModelN/AReceptor modulation
AntimicrobialVarious Bacterial StrainsN/AMembrane penetration

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogen exchange using iodine under controlled temperature (e.g., 80–100°C) in polar aprotic solvents like DMF may introduce the iodine moiety. Purity optimization involves post-synthesis purification via column chromatography (silica gel, eluting with cyclohexane/ethyl acetate mixtures) and recrystallization from ethanol/water. HPLC with UV detection (λ = 254 nm) is recommended for purity validation. Ensure inert conditions to prevent amine oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorine coupling patterns.
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., expected [M+H]+^+ at m/z 339.95).
  • Infrared (IR) : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1100 cm1^{-1} (C-F stretch) are diagnostic.
  • X-ray Crystallography : For absolute configuration determination, single-crystal diffraction is ideal .

Q. What protocols ensure safe handling and stability of this compound during experiments?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent decomposition .
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential amine reactivity .
  • Waste Disposal : Neutralize with dilute HCl before disposing of aqueous waste as hazardous chemical waste .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states. Tools like Gaussian or ORCA can simulate iodine substitution energetics. ICReDD’s reaction path search methods integrate computational and experimental data to prioritize viable synthetic routes . For example, Fukui indices identify electrophilic/nucleophilic sites for functionalization .

Q. How should researchers address contradictory pharmacological data (e.g., receptor binding vs. cytotoxicity)?

  • Methodological Answer :

  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., concentration, incubation time). For instance, a 2k^k factorial design evaluates dose-dependent cytotoxicity against receptor affinity .
  • Mechanistic Studies : Employ SPR (surface plasmon resonance) for binding kinetics and RNA-seq to identify off-target gene expression changes. Cross-validate with in silico docking (AutoDock Vina) to reconcile discrepancies .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Reactor Design : Continuous-flow reactors enhance heat/mass transfer for iodination steps, reducing side reactions .
  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) or enzymatic resolution (lipases) to separate enantiomers. Monitor enantiomeric excess (ee) via chiral GC or NMR with chiral shift reagents .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported solubility data across studies?

  • Methodological Answer :

  • Standardized Measurements : Use the shake-flask method at 25°C in buffered solutions (pH 7.4). Control ionic strength with NaCl (0.15 M).
  • Computational Solubility Prediction : Apply Hansen solubility parameters (HSPiP software) to model solvent interactions. Cross-check with experimental UV-Vis absorbance calibration curves .

Methodological Optimization

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Intermediate Trapping : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents.
  • In Situ Monitoring : ReactIR tracks reaction progress in real time, enabling timely quenching of side reactions .

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